molecular formula C10H7ClN2O2 B12874850 5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione

5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione

Cat. No.: B12874850
M. Wt: 222.63 g/mol
InChI Key: GUYDWDPNOQVEJB-YVMONPNESA-N
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Description

5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring with a chloro-phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione typically involves the condensation of 3-chlorobenzaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[1-(3-Chloro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

(5Z)-5-[(3-chlorophenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-1-2-6(4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5-

InChI Key

GUYDWDPNOQVEJB-YVMONPNESA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)NC(=O)N2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)NC(=O)N2

Origin of Product

United States

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